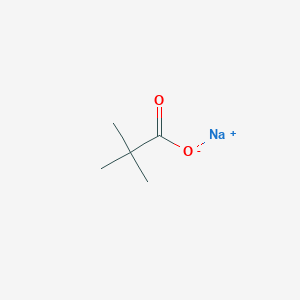

Sodium pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium pivalate, also known as sodium pivaloylacetate, is a naturally occurring organic compound. It is a white solid that is highly soluble in water and other polar solvents. This compound is a common intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It has a wide range of applications in the laboratory, including as a reagent for organic synthesis and as a starting material for the preparation of other organic compounds.

Aplicaciones Científicas De Investigación

Reducing Tissue Carnitines and Enhancing Ketosis : Sodium pivalate was found to reduce tissue carnitines and enhance ketosis in rats. This compound creates a secondary carnitine deficiency, significantly depressing total carnitine concentrations in tissues and plasma, and increasing the acylcarnitine:free carnitine ratio in plasma and urine. These findings align with those reported for human secondary carnitine deficiency due to organic acidurias (Bianchi & Davis, 1991).

Impact on Cardiac Function and Metabolism : Research indicates that this compound reduces cardiac carnitine content and increases glucose oxidation without affecting cardiac functional capacity. This study demonstrated a shift in cardiac substrate utilization induced by pivalate treatment without compromising cardiac functional capacity (Morris et al., 1995).

Crystal Structure Analysis : The crystal structure of the this compound adduct NaH(Piv)22 was examined. This study provided insights into the coordination environment of sodium and the properties of this compound in the gas phase (Troyanov et al., 2002).

Effects on Body Mass and Insulin Levels in Offspring : this compound treatment of pregnant rats showed effects on body mass and insulin levels in adult offspring. This study highlighted how maternal pivalate treatment may predispose adult offspring to developing insulin resistance and obesity (Ricciolini et al., 2001).

Impairment of Pyruvate Metabolism : A high-dose administration of this compound impaired pyruvate metabolism without affecting cardiac function, indicating its impact on cardiac mitochondrial energy metabolism (Kuka et al., 2012).

Supplementation Effects on Carnitine Concentrations : Studies have examined how different levels of this compound supplementation affect tissue carnitine concentrations and urinary excretion of carnitine in rats (Nelson et al., 2001).

Ameliorating Steatosis and Ketosis Induced by Pivalate : Carnitine supplementation was shown to ameliorate the degree of liver lipid accumulation and exaggerated starvation ketosis induced by pivalate (Bianchi et al., 1996).

Impact on Male Fertility in Hamsters : this compound was observed to decrease the L-carnitine concentration in the epididymal lumen of hamsters and affect sperm cell motility and fertilizing capacity (Lewin et al., 1997).

Mecanismo De Acción

- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .

- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of this compound on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of this compound in various fields.

Análisis Bioquímico

Biochemical Properties

Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .

Metabolic Pathways

This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium pivalate can be synthesized by reacting pivalic acid with sodium hydroxide.", "Starting Materials": [ "Pivalic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve pivalic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated sodium pivalate", "Wash the sodium pivalate with cold water and dry it in a vacuum oven" ] } | |

Número CAS |

1184-88-9 |

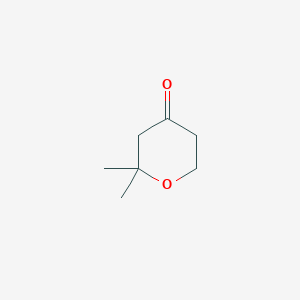

Fórmula molecular |

C5H10NaO2 |

Peso molecular |

125.12 g/mol |

Nombre IUPAC |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

Clave InChI |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)(C)C(=O)[O-].[Na+] |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

SMILES canónico |

CC(C)(C)C(=O)O.[Na] |

Otros números CAS |

1184-88-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

75-98-9 (Parent) |

Sinónimos |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)